4-bromo-2-chloro-N-propylaniline hydrochloride
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Overview
Description
4-bromo-2-chloro-N-propylaniline hydrochloride is a chemical compound with the molecular formula C9H11BrClN·HCl. It is a derivative of aniline, substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively, and a propyl group attached to the nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-propylaniline hydrochloride typically involves the following steps:
Nitration: Aniline is first nitrated to form 4-bromo-2-chloroaniline.
Reduction: The nitro group is then reduced to an amino group.
Alkylation: The resulting 4-bromo-2-chloroaniline is alkylated with propyl halide to form 4-bromo-2-chloro-N-propylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-propylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-2-chloro-N-propylaniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-propylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloroaniline: Lacks the propyl group, making it less versatile in certain applications.
4-bromo-2-chloro-N-methylaniline: Contains a methyl group instead of a propyl group, affecting its reactivity and properties.
4-bromo-2-chloro-N-ethylaniline: Contains an ethyl group, offering different steric and electronic effects.
Uniqueness
4-bromo-2-chloro-N-propylaniline hydrochloride is unique due to the presence of both bromine and chlorine atoms, as well as the propyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-chloro-N-propylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h3-4,6,12H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHASZFHZPSCOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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